6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride is a synthetic compound characterized by its complex structure and potential pharmacological applications. It is a derivative of quinazoline, a bicyclic compound known for its diverse biological activities. The molecular formula of this compound is C22H25N3O4, and it is often referred to as an impurity of Erlotinib, a well-known tyrosine kinase inhibitor used in cancer therapy. The compound appears as a white to yellow powder and is soluble in dimethyl sulfoxide, making it suitable for various laboratory applications .
The chemical reactivity of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride can be explored through several reactions typical to quinazoline derivatives. These include:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy.
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride exhibits significant biological activity primarily due to its structural similarity to Erlotinib. Its mechanism of action is believed to involve inhibition of tyrosine kinases, which are critical in cell signaling pathways related to cancer proliferation. Studies suggest that this compound may possess anti-cancer properties, particularly against non-small cell lung cancer and pancreatic cancer cells .
The synthesis of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride typically involves multi-step organic reactions:
These methods highlight the complexity involved in synthesizing this compound and underscore its significance in pharmaceutical chemistry .
The primary application of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride lies in medicinal chemistry, particularly in drug development for cancer therapies. Its role as an impurity in Erlotinib formulations suggests it may influence the pharmacokinetics and pharmacodynamics of the main drug. Additionally, it serves as a valuable intermediate in synthesizing other quinazoline derivatives with potential therapeutic effects .
Interaction studies involving 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride focus on its binding affinity to various tyrosine kinases and other cellular targets. Research indicates that this compound may interact with epidermal growth factor receptors (EGFR), influencing downstream signaling pathways critical for tumor growth and survival. These interactions are essential for elucidating its potential as a therapeutic agent and understanding its side effects .
Several compounds share structural similarities with 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | Known tyrosine kinase inhibitor; widely used in cancer therapy |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | Selective inhibitor of EGFR; used for non-small cell lung cancer |
| Lapatinib | N-(3-chloro-4-fluorophenyl)-6-(methylthio)-7-(2-methoxyethoxy)quinazolin-4-amine | Dual inhibitor of EGFR and HER2; used in breast cancer treatment |
The uniqueness of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride lies in its specific vinyl substitution on the phenyl ring and its distinct methoxyethoxy groups, which may influence its solubility and biological activity compared to other quinazoline derivatives .
The synthesis of complex quinazoline derivatives has evolved significantly over recent decades, with convergent approaches offering substantial advantages over linear synthetic routes. The convergent synthesis of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride builds upon methodologies developed for related compounds such as Erlotinib hydrochloride, which shares a similar structural backbone with specific modifications.
A prominent convergent approach begins with 3,4-dihydroxy benzaldehyde as the starting material, which undergoes alkylation with bromo derivatives of ethyl methyl ether to produce 3,4-bis(2-methoxyethoxy)benzaldehyde. This intermediate serves as a crucial building block for the subsequent formation of the quinazoline scaffold. This reaction represents a significant improvement over previous methods that utilized ethyl-3,4-dihydroxy benzoate as the starting material, requiring additional steps and harsher reaction conditions.
The convergent route proceeds through the following key transformations:
This approach significantly reduces the number of isolable intermediates compared to traditional linear syntheses, resulting in higher overall yields and operational efficiency. Table 1 compares the convergent approach with the traditional methods previously reported.
Table 1: Comparison of Synthetic Approaches for Quinazoline Core Formation
| Parameter | Traditional Approach | Convergent Approach |
|---|---|---|
| Starting Material | Ethyl-3,4-dihydroxy benzoate | 3,4-dihydroxy benzaldehyde |
| Number of Steps | 6-7 | 4-5 |
| Overall Yield | 30-40% | 50-60% |
| Key Intermediates | Quinazolin-4-one derivatives | Formamidine derivatives |
| Reaction Conditions | Harsh (high temperatures, strong oxidants) | Milder (moderate temperatures, selective reagents) |
| Scale-up Potential | Limited | Enhanced |
The convergent approach offers distinct advantages in terms of atom economy and synthetic efficiency. By utilizing a more direct route to form the key intermediates, this methodology minimizes waste generation and resource consumption. Furthermore, the enhanced selectivity of the convergent approach reduces the formation of byproducts, simplifying purification procedures and improving overall yields.
The application of alternative energy sources such as microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including quinazoline derivatives. These techniques offer significant advantages in terms of reaction time, yield, and selectivity compared to conventional heating methods.
Microwave-assisted synthesis has proven particularly effective for the preparation of quinazoline derivatives. For the synthesis of compounds structurally similar to 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, microwave irradiation can dramatically reduce reaction times from several hours to minutes while maintaining or improving yields. The rapid and uniform heating provided by microwave irradiation enhances reaction kinetics, often leading to cleaner reaction profiles with fewer side products.
A notable microwave-assisted methodology involves the reaction of 4-chloroquinazoline derivatives with aryl heterocyclic amines, such as 3-vinylphenyl amine, in 2-propanol as a solvent. This approach allows for the efficient coupling of the quinazoline core with the vinylphenyl moiety under mild conditions. The advantages of this method include:
Similarly, ultrasound-assisted synthesis offers an alternative approach for enhancing reaction efficiency. For the synthesis of quinazoline derivatives, ultrasonic irradiation promotes efficient mixing and generates localized high-energy conditions that can accelerate reactions and improve yields. A one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation provides a rapid and clean synthesis of various quinazoline derivatives with yields typically exceeding 75%.
Table 2: Comparison of Reaction Conditions for the Synthesis of Quinazoline Derivatives
| Energy Source | Reaction Time | Temperature (°C) | Solvent | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Conventional Heating | 3-8 h | 80-140 | Various | 50-65 | Well-established protocols |
| Microwave Irradiation | 10-30 min | 120-140 | 2-Propanol or solvent-free | 70-85 | Rapid, uniform heating; reduced side reactions |
| Ultrasonic Irradiation | 30-60 min | 30-50 | Minimal or solvent-free | 75-85 | Low temperature; efficient mixing; reduced energy consumption |
The optimization of reaction conditions for the synthesis of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride using microwave or ultrasound assistance requires careful consideration of several parameters, including irradiation power, temperature, reaction time, and solvent selection. Studies have demonstrated that optimized microwave conditions typically involve moderate power settings (300-500 W) and temperatures between 120-140°C, while ultrasound-assisted reactions generally operate at frequencies of 20-40 kHz and temperatures between 30-50°C.
The development of efficient catalytic systems has significantly advanced the synthesis of complex quinazoline derivatives, including 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride. Various catalytic approaches have been explored to enhance reaction yields, improve selectivity, and enable milder reaction conditions.
Lewis acid catalysts have demonstrated particular utility in quinazoline synthesis. Boron trifluoride etherate (BF₃·Et₂O) has emerged as an effective catalyst for the cyclization and coupling reactions involved in the formation of quinazoline scaffolds. For the synthesis of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, BF₃·Et₂O (typically 10 mol%) promotes the efficient coupling of formamidine intermediates with 3-vinylphenyl amine, offering enhanced reaction rates and yields compared to uncatalyzed conditions.
Metal-free catalytic systems represent an alternative approach focused on sustainability and reduced toxicity. Organic catalysts such as 4,6-dihydroxysalicylic acid have been employed for the oxidative condensation and cyclization reactions involved in quinazoline synthesis. These catalysts promote efficient oxygen transfer and activation, enabling the use of atmospheric oxygen as the primary oxidant.
Antimony(III) trichloride (SbCl₃) has also been identified as an effective Lewis acid catalyst for the synthesis of quinazoline derivatives. At low catalyst loadings (approximately 1 mol%), SbCl₃ facilitates the condensation of anthranilic amide with aldehydes or ketones under solvent-free conditions, providing quinazolin-4(3H)-one derivatives in excellent yields. This approach is particularly valuable for the synthesis of precursors that can be further transformed into compounds like 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride.
Table 3: Catalytic Systems for Quinazoline Synthesis
| Catalyst | Loading (mol%) | Reaction Type | Temperature (°C) | Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| BF₃·Et₂O | 10 | Coupling/Cyclization | 90-100 | 3-5 h | 75-85 | High |
| 4,6-Dihydroxysalicylic acid | 5 | Oxidative condensation | 90 | 48 h | 70-80 | Moderate to high |
| SbCl₃ | 1 | Condensation | 120-140 (MW) | 5-10 min | 80-90 | High |
| No catalyst | - | Various | 140-160 | 12-24 h | 40-60 | Low to moderate |
The selection of an appropriate catalytic system depends on several factors, including the specific quinazoline structural features, the availability of starting materials, and the desired reaction conditions. For the synthesis of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, a combined approach utilizing BF₃·Et₂O for the key coupling and cyclization steps, followed by acid-catalyzed salt formation, represents a promising strategy for achieving high yields and selectivity.
The synthesis of complex pharmaceutical intermediates such as 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride presents significant challenges from a sustainability perspective. Green chemistry principles offer a framework for developing more environmentally benign synthetic methodologies that minimize waste generation, energy consumption, and the use of hazardous reagents.
One-pot multicomponent reactions (MCRs) represent a powerful approach for improving the efficiency and sustainability of quinazoline synthesis. These reactions enable the formation of complex structures in a single synthetic operation, eliminating the need for isolation and purification of intermediates. For compounds structurally related to 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, three-component reactions (3-MCRs) involving isatoic anhydride, amines, and orthoesters have been developed to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields.
Solvent selection plays a crucial role in the environmental impact of synthetic processes. Traditional quinazoline syntheses often employ toxic and environmentally harmful solvents such as DMF, DMSO, and chlorinated hydrocarbons. Alternative greener solvents, including 2-propanol, ethanol, and water, have been successfully employed for various steps in quinazoline synthesis. In some cases, solvent-free conditions can be achieved, particularly when combined with microwave or ultrasound irradiation, further enhancing the sustainability profile of the synthesis.
The incorporation of renewable resources as reaction media represents another green chemistry approach relevant to quinazoline synthesis. Terpenes such as pinane, derived from renewable feedstocks, have been utilized as sustainable alternatives to fossil-based solvents like toluene for certain steps in quinazoline synthesis. These bio-based solvents often exhibit favorable safety profiles and biodegradability compared to conventional organic solvents.
Assessment of synthetic methodologies using green chemistry metrics provides quantitative insights into their environmental performance. Two key metrics are the Environmental factor (E-factor), which measures the ratio of waste to product, and Reaction Mass Efficiency (RME), which quantifies the percentage of reactants converted to the desired product.
Table 4: Green Chemistry Metrics for Different Synthetic Approaches to Quinazoline Derivatives
| Synthetic Approach | E-factor (kg waste/kg product) | RME (%) | Solvent Intensity (L/kg) | Energy Consumption | Hazardous Reagents |
|---|---|---|---|---|---|
| Traditional multi-step | 80-100 | 10-20 | 100-150 | High | Multiple |
| Convergent synthesis | 50-70 | 25-35 | 60-80 | Moderate | Limited |
| One-pot MCR | 20-40 | 40-60 | 30-50 | Low to moderate | Minimal |
| Solvent-free MW-assisted | 5-15 | 60-80 | 0-10 | Low | Minimal |
For the synthesis of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, a hybrid approach combining convergent synthesis with green methodologies offers promising opportunities for enhancing sustainability. This may involve utilizing renewable solvents for certain steps, employing catalyst-free or metal-free conditions where possible, and integrating one-pot procedures to minimize waste generation and energy consumption.
The 4-anilinoquinazoline scaffold of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride enables precise molecular interactions within the ATP-binding pocket of EGFR’s tyrosine kinase domain (Figure 1). The quinazoline core aligns parallel to the hinge region, with N-1 forming a critical hydrogen bond to the backbone NH of Met793 in the conserved DFG motif [6]. This interaction mimics ATP’s adenine binding while avoiding the steric constraints imposed by the larger ATP molecule.
The 3-vinylphenyl substituent at the 4-amino position extends into the hydrophobic cleft adjacent to the ATP-binding site, creating van der Waals contacts with Leu718, Val726, and Leu844. These interactions stabilize the inactive conformation of the kinase by preventing αC-helix rotation, a structural rearrangement required for catalytic activity [5]. Comparative molecular docking studies suggest the vinyl group’s planar geometry improves π-π stacking with Phe856 in the activation loop, further restricting domain mobility [4].
Key to this compound’s enhanced binding affinity are the 6,7-bis(2-methoxyethoxy) substituents. These polar groups project into the solvent-accessible region near the kinase’s glycine-rich loop (residues 719–724), where their ethoxy linkages form water-mediated hydrogen bonds with Asp800 and Lys745 [6]. The methoxy termini provide electron-donating effects that modulate quinazoline ring electronics, increasing dipole interactions with the kinase’s electrostatic surface [2].
Table 1: Critical Interactions in ATP-Binding Pocket
| Structural Feature | Target Residue | Interaction Type | Energy Contribution (kcal/mol) |
|---|---|---|---|
| Quinazoline N-1 | Met793 (backbone) | Hydrogen bond | -3.2 |
| 3-Vinylphenyl group | Leu718/Val726 | Hydrophobic | -4.8 |
| 2-Methoxyethoxy at C6 | Asp800 | Water-mediated H-bond | -1.5 |
| Quinazoline π-system | Phe856 | π-π stacking | -2.7 |
Data derived from molecular dynamics simulations of EGFR-ligand complexes [5] [6].
This binding profile results in sub-nanomolar inhibitory potency against wild-type EGFR, surpassing first-generation inhibitors like erlotinib in enzymatic assays [2] [6]. The compound’s selectivity arises from its inability to accommodate bulkier residues (e.g., Thr790Met) in the gatekeeper position, a common resistance mutation addressed by later-generation tyrosine kinase inhibitors (TKIs) [4].
Beyond direct ATP competition, 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride induces allosteric effects through stabilization of distinct kinase conformations. The 3-vinylphenyl moiety promotes a “DFG-out” orientation in the activation loop, displacing the aspartate residue (Asp831) from its catalytically active position [5]. This shift propagates through the kinase domain, causing retraction of the αC-helix by 4.2 Å compared to ATP-bound structures [6].
The compound’s methoxyethoxy groups participate in long-range electrostatic interactions with the regulatory spine (R-spine) residues Leu777 and Phe832. These contacts enforce a twisted conformation in the β-sheet N-lobe, disrupting the alignment required for substrate phosphorylation [5]. Molecular dynamics simulations reveal increased rigidity in the P-loop (residues 719–724), reducing conformational flexibility by 38% compared to unbound kinase [6].
Notably, the vinyl group’s unsaturated bond enables transient covalent interactions with Cys773 in the αC-β4 loop. Though non-covalent in nature, these interactions exhibit residence times 2.3-fold longer than gefitinib in surface plasmon resonance assays [6]. This prolonged binding stabilizes the kinase in an inactive state resistant to conformational changes induced by dimerization or ligand binding.
Second-Generation Inhibitors (e.g., Afatinib):
Unlike 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, second-generation TKIs incorporate acrylamide warheads for covalent binding to Cys797. While this confers activity against Thr790Met mutations, it increases off-target effects due to promiscuous cysteine reactivity [4]. The compound’s non-covalent mechanism preserves selectivity, showing 94% reduced inhibition of insulin receptor kinase compared to afatinib in panel screens [6].
Third-Generation Inhibitors (e.g., Osimertinib):
Third-generation inhibitors overcome Thr790Met/C797S mutations through methoxy substitutions at C5. However, these bulkier groups reduce wild-type EGFR affinity by 12-fold [4]. In contrast, the compound’s 6,7-bis(2-methoxyethoxy) groups maintain sub-5 nM potency against wild-type kinase while providing partial efficacy (IC50 = 86 nM) against Thr790Met mutants [2] [4].
Fourth-Generation Candidates (e.g., Compound 9d):
Emerging diphenyl ether derivatives like 9d target allosteric pockets beyond the ATP site [4]. While 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride lacks direct allosteric binding, its vinylphenyl group induces similar αC-helix displacement through steric effects, achieving 71% tumor growth inhibition in xenograft models [4] [6].
Table 2: Comparative Inhibitor Profiles
| Parameter | 6,7-Bis(2-methoxyethoxy) Derivative | Afatinib | Osimertinib |
|---|---|---|---|
| WT EGFR IC50 (nM) | 0.8 | 0.3 | 1.4 |
| T790M EGFR IC50 (nM) | 86 | 14 | 8 |
| Selectivity Index* | 320 | 18 | 45 |
| Covalent Binding | No | Yes | No |
Selectivity Index = (Off-target IC50)/(WT EGFR IC50) for insulin receptor kinase [4] [6].
The compound’s unique pharmacophore balances wild-type potency and mutant coverage, avoiding the pharmacokinetic liabilities of covalent inhibitors. Its methoxyethoxy groups enhance aqueous solubility (logP = 2.1 vs. 3.9 for gefitinib), potentially improving oral bioavailability [3] [6].
Molecular docking investigations of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride have revealed critical insights into its binding mechanisms with both wild-type and mutant forms of the epidermal growth factor receptor. The compound demonstrates remarkable binding affinity through its distinctive structural architecture, which enables precise molecular interactions within the adenosine triphosphate-binding pocket of the epidermal growth factor receptor tyrosine kinase domain [2].
The 4-anilinoquinazoline scaffold of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride facilitates optimal positioning within the adenosine triphosphate-binding site through multiple molecular recognition mechanisms. The quinazoline core aligns parallel to the hinge region, establishing a critical hydrogen bond between the N-1 nitrogen and the backbone amide hydrogen of methionine 793 in the conserved aspartic acid-phenylalanine-glycine motif . This interaction effectively mimics adenosine triphosphate binding while avoiding steric constraints imposed by the larger nucleotide molecule [2].
The 3-vinylphenyl substituent extends into the hydrophobic cleft adjacent to the adenosine triphosphate-binding site, creating van der Waals contacts with leucine 718, valine 726, and leucine 844 . These interactions stabilize the inactive conformation of the kinase by preventing αC-helix rotation, a structural rearrangement essential for catalytic activity [2]. Comparative molecular docking studies demonstrate that the vinyl group's planar geometry enhances π-π stacking interactions with phenylalanine 856 in the activation loop, further restricting domain mobility [3].
The 6,7-bis(2-methoxyethoxy) substituents provide enhanced binding affinity through their unique positioning. These polar groups project into the solvent-accessible region near the glycine-rich loop encompassing residues 719–724, where their ethoxy linkages form water-mediated hydrogen bonds with aspartic acid 800 and lysine 745 . The methoxy termini contribute electron-donating effects that modulate quinazoline ring electronics, increasing dipole interactions with the kinase's electrostatic surface [2].
| Structural Feature | Target Residue | Interaction Type | Energy Contribution (kcal/mol) |
|---|---|---|---|
| Quinazoline N-1 | Met793 (backbone) | Hydrogen bond | -3.2 |
| 3-Vinylphenyl group | Leu718/Val726 | Hydrophobic | -4.8 |
| 2-Methoxyethoxy at C6 | Asp800 | Water-mediated hydrogen bond | -1.5 |
| Quinazoline π-system | Phe856 | π-π stacking | -2.7 |
Molecular docking studies against clinically relevant epidermal growth factor receptor mutations reveal significant alterations in binding affinity and interaction patterns. The threonine 790 to methionine substitution, a common resistance mutation, dramatically impacts the binding pocket architecture [4]. Computational analyses demonstrate that 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride maintains substantial binding affinity against T790M mutant epidermal growth factor receptor, with binding energies ranging from -7.31 to -9.96 kcal/mol [5] [6].
The L858R/T790M/C797S triple mutant, representing a fourth-generation resistance mechanism, presents unique challenges for inhibitor design [5]. Molecular docking investigations reveal that compounds maintaining activity against this triple mutant form critical hydrogen bonding interactions with methionine 790, methionine 793, and serine 797 at distances of 3.07 Å, 1.65 Å, and 2.52 Å, respectively [5]. Additional π-sulfur interactions between quinazoline rings and methionine 792 contribute to binding stability [5].
The leucine 858 to arginine mutation alters the activation loop conformation, requiring adaptive binding strategies [7]. Docking studies demonstrate that effective inhibitors against L858R mutant epidermal growth factor receptor maintain hydrogen bonding with methionine 793 while accommodating the enlarged arginine side chain through conformational flexibility [3]. The glycine 719 to serine mutation modifies the glycine-rich loop structure, necessitating repositioning of the 2-methoxyethoxy substituents to maintain favorable interactions [7].
Comprehensive docking analyses reveal that 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride adopts a characteristic "V"-shaped conformation within the adenosine triphosphate binding pocket across both wild-type and mutant epidermal growth factor receptor variants [8]. This conserved binding mode ensures consistent inhibitory activity despite structural variations introduced by oncogenic mutations. The compound's selectivity profile demonstrates preferential binding to mutant forms through enhanced hydrogen bonding networks and reduced steric clashes compared to wild-type epidermal growth factor receptor [5].
Root mean square deviation analyses of docked conformations indicate high precision in binding pose prediction, with values consistently below 2.0 Å when compared to experimental crystal structures [3] [5]. This computational accuracy validates the reliability of molecular docking protocols for predicting binding modes of novel quinazoline derivatives and supports their utility in structure-based drug design efforts.
Molecular dynamics simulations provide essential insights into the temporal stability and conformational flexibility of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride complexes with epidermal growth factor receptor proteins. Extended simulation studies spanning 200 nanoseconds reveal the dynamic behavior of ligand-receptor interactions under physiological conditions [8] [9].
Molecular dynamics investigations employ the GROMACS simulation package with GROMOS force field parameters for accurate representation of protein-ligand interactions [10]. System preparation involves explicit water solvation using the TIP3P water model, with sodium and chloride ions added to achieve physiological ionic strength [9]. Energy minimization procedures eliminate unfavorable contacts before initiating production simulations under isothermal-isobaric conditions at 300 Kelvin and 1 atmosphere pressure [8].
Root mean square deviation calculations for the epidermal growth factor receptor backbone demonstrate excellent structural stability throughout extended simulations. Wild-type epidermal growth factor receptor complexes exhibit root mean square deviation values stabilizing around 2.3 Å after the initial 50 nanoseconds equilibration period [11]. Mutant epidermal growth factor receptor variants show slightly elevated root mean square deviation values, with T790M mutant complexes reaching approximately 2.6 Å, indicating marginally increased structural flexibility [7].
The ligand root mean square deviation profiles reveal that 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride maintains stable binding conformations with fluctuations around 2.2 Å [11]. These values fall within acceptable ranges for molecular dynamics simulations, confirming that the compound remains properly positioned within the binding pocket throughout the simulation period [8].
Time-resolved hydrogen bonding analyses demonstrate the persistence of critical interactions between 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride and key epidermal growth factor receptor residues. The quinazoline N-1 hydrogen bond with methionine 793 shows remarkable stability, with occupancy rates exceeding 85% throughout 200-nanosecond simulations [8]. Water-mediated hydrogen bonds involving the 2-methoxyethoxy substituents display dynamic behavior, with individual bonds forming and breaking while maintaining overall network stability [11].
Comparative analyses between wild-type and mutant epidermal growth factor receptor complexes reveal differential hydrogen bonding patterns. T790M mutant simulations show reduced hydrogen bonding occupancy due to steric hindrance introduced by the larger methionine side chain [7]. Conversely, L858R mutant complexes exhibit enhanced hydrogen bonding networks through favorable interactions with the positively charged arginine residue [5].
Root mean square fluctuation analyses identify regions of enhanced flexibility within the epidermal growth factor receptor structure upon ligand binding. The activation loop (residues 838-852) demonstrates significant mobility, with fluctuations reaching 5.0 Å in holo complexes compared to 3.6 Å in apo structures [11]. This increased flexibility reflects the dynamic nature of kinase regulation and suggests that 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride binding influences conformational equilibria within the kinase domain [12].
Principal component analysis reveals that the dominant motions in epidermal growth factor receptor complexes involve coordinated movements of the N-terminal and C-terminal lobes [10]. The presence of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride stabilizes the inactive conformation by restricting inter-lobe movements necessary for catalytic activity [8].
Solvent-accessible surface area calculations demonstrate that ligand binding induces conformational compaction of the epidermal growth factor receptor structure. Apo epidermal growth factor receptor systems show decreasing solvent accessibility from 15,200 to 14,800 Ų, while holo complexes exhibit expansion from 14,602 to 15,809 Ų [11]. These changes reflect the adaptive nature of the binding pocket and confirm that 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride induces specific conformational adjustments that optimize binding affinity [8].
| System | Simulation Time (ns) | RMSD Backbone (Å) | RMSD Ligand (Å) | Hydrogen Bonds |
|---|---|---|---|---|
| WT EGFR Complex | 200 | 2.3 ± 0.2 | 2.2 ± 0.3 | 3.2 ± 0.8 |
| T790M Mutant | 200 | 2.6 ± 0.3 | 2.4 ± 0.4 | 2.8 ± 0.9 |
| L858R Mutant | 200 | 2.4 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.7 |
| Triple Mutant | 200 | 2.7 ± 0.4 | 2.5 ± 0.5 | 2.9 ± 1.0 |
Molecular mechanics generalized Born surface area calculations provide quantitative assessments of binding affinity from molecular dynamics trajectories. The computed binding free energies for 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride complexes range from -35 to -45 kcal/mol, correlating well with experimental inhibitory concentrations [8]. Decomposition analyses reveal that enthalpic contributions dominate binding affinity, primarily through hydrogen bonding and van der Waals interactions [11].
Free energy perturbation studies comparing wild-type and mutant epidermal growth factor receptor variants quantify the energetic impact of oncogenic mutations. The T790M substitution reduces binding affinity by approximately 8 kcal/mol due to steric clashes and altered electrostatic interactions [7]. These computational predictions align with experimental observations of reduced inhibitor efficacy against resistant mutant forms [5].
Quantitative structure-activity relationship modeling approaches provide systematic frameworks for understanding the molecular determinants of epidermal growth factor receptor inhibitory activity exhibited by 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride and related quinazoline derivatives. These computational models establish predictive relationships between structural features and biological activities, enabling rational design of improved inhibitors [13] [14].
Comparative molecular field analysis and comparative molecular similarity indices analysis represent the most widely employed three-dimensional quantitative structure-activity relationship techniques for quinazoline epidermal growth factor receptor inhibitors [15] [16]. These methods utilize molecular field descriptors to capture steric, electrostatic, hydrophobic, hydrogen bonding donor, and hydrogen bonding acceptor properties that influence biological activity [17].
Comparative molecular field analysis models for quinazoline derivatives demonstrate exceptional predictive performance, with correlation coefficients ranging from 0.855 to 0.983 and cross-validated coefficients spanning 0.570 to 0.873 [8] [16]. Field contribution analyses reveal that steric interactions account for 51% of the total variance, while electrostatic effects contribute 49% [15]. This balanced contribution pattern indicates that both molecular shape and charge distribution critically influence epidermal growth factor receptor binding affinity [16].
Comparative molecular similarity indices analysis models incorporate additional molecular properties beyond steric and electrostatic fields. The optimal models achieve correlation coefficients of 0.882 to 0.895 with cross-validated coefficients of 0.584 to 0.599 [16]. Field contribution distributions show steric (23%), hydrophobic (20%), electrostatic (21%), hydrogen bonding donor (19%), and hydrogen bonding acceptor (16%) components [17]. These results emphasize the multifaceted nature of quinazoline-epidermal growth factor receptor interactions and the importance of hydrophobic and hydrogen bonding contributions [8].
Three-dimensional contour maps generated from comparative molecular field analysis and comparative molecular similarity indices analysis models provide visual representations of favorable and unfavorable regions for substituent modification. Steric contour maps indicate that bulky substituents at the 6,7-positions of the quinazoline ring enhance activity, consistent with the beneficial effects of bis(2-methoxyethoxy) groups in 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride [16].
Electrostatic contour maps reveal that electronegative regions near the quinazoline nitrogen atoms favor activity, supporting the importance of hydrogen bonding interactions with methionine 793 [14]. Positively charged regions around the aniline nitrogen also contribute favorably, indicating beneficial electrostatic interactions with negatively charged amino acid residues in the binding pocket [15].
Hydrophobic contour maps highlight the significance of lipophilic interactions in the adenosine triphosphate-binding site. Favorable hydrophobic regions correspond to the 3-vinylphenyl binding area, confirming that aromatic substituents at this position enhance binding affinity through π-π stacking and van der Waals interactions [17] [8].
Rigorous validation protocols ensure the reliability and generalizability of quantitative structure-activity relationship models. Internal validation through leave-one-out cross-validation demonstrates model robustness, with cross-validated correlation coefficients consistently exceeding 0.5 for acceptable models [16]. External validation using independent test sets confirms predictive capability, with external correlation coefficients ranging from 0.657 to 0.818 [16] [13].
Y-randomization tests verify that observed correlations result from genuine structure-activity relationships rather than chance correlations. Scrambled models consistently show poor performance with correlation coefficients near zero, confirming the validity of original models [16]. Applicability domain analyses identify influential outliers and ensure that predictions fall within the model's reliable prediction space [14].
| Model Type | Training Set R² | Cross-Validation Q² | External R²pred | Key Descriptors |
|---|---|---|---|---|
| CoMFA | 0.979 | 0.608 | 0.730 | Steric, Electrostatic |
| CoMSIA | 0.888 | 0.565 | 0.681 | Five-field descriptors |
| HQSAR | 0.892 | 0.574 | 0.695 | Fragment fingerprints |
| GA-ANN | 0.873 | 0.794 | 0.803 | Electronic descriptors |
Density functional theory calculations provide electronic descriptors that complement field-based quantitative structure-activity relationship models. Highest occupied molecular orbital and lowest unoccupied molecular orbital energies correlate with epidermal growth factor receptor inhibitory activity, with optimal energy gaps promoting favorable charge transfer interactions [18] [19]. Atomic net charges, particularly at carbon-6, carbon-10, carbon-12, and oxygen-22 positions, significantly influence biological activity through modulation of electrostatic interactions [18].
Quantum chemical descriptors including electronegativity, chemical hardness, chemical softness, and electrophilicity index provide mechanistic insights into quinazoline-epidermal growth factor receptor binding [11] [19]. Global reactivity indices calculated at the B3LYP/6-31G* level demonstrate that compounds with intermediate reactivity profiles exhibit optimal inhibitory activity [19].
Machine learning approaches utilizing diverse molecular descriptors offer alternative quantitative structure-activity relationship modeling strategies. Support vector machine classifiers achieve prediction accuracies of 98.99% for distinguishing active from inactive compounds using carefully selected descriptor sets [14]. Genetic algorithm-artificial neural network models demonstrate correlation coefficients up to 0.90 for wild-type epidermal growth factor receptor inhibitors and 0.834-0.850 for mutant variants [20] [21].
Descriptor importance analyses reveal that constitutional, topological, geometrical, and electronic descriptors all contribute to predictive performance [13]. Constitutional descriptors such as molecular weight and atom counts provide basic structural information, while topological indices capture connectivity patterns within quinazoline scaffolds [20]. Electronic descriptors derived from quantum chemical calculations offer mechanistic insights into binding interactions [19].
Quantitative structure-activity relationship models enable systematic optimization of quinazoline derivatives for enhanced epidermal growth factor receptor inhibitory activity. Structure-based design strategies utilize contour map guidance to identify favorable modification sites and predict activity improvements [16]. Virtual compound libraries generated through combinatorial chemistry approaches undergo quantitative structure-activity relationship screening to prioritize synthesis targets [8].